(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group, an ethoxyphenylamino group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethoxyphenylamino group: This step involves nucleophilic aromatic substitution (S_NAr) where the ethoxyphenylamine reacts with the quinoline derivative.
Formation of the piperidinylmethanone moiety: This can be achieved through a coupling reaction using piperidine and a suitable carbonyl source, such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- (4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Uniqueness
The uniqueness of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to other similar compounds.
Biological Activity
The compound (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative within the quinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN3O, with a molecular weight of 377.5 g/mol. The structure features a quinoline core substituted with an ethoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound's structural characteristics suggest potential inhibition of bacterial growth through interference with DNA gyrase and topoisomerase enzymes, which are vital for bacterial DNA replication. Preliminary studies have shown that compounds in this class can exhibit minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. The compound has been tested against various cancer types, including breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer (SUIT-2). In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several quinoline derivatives, including the compound . They evaluated its cytotoxicity using MTT assays across multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin in certain cell lines .
Cell Line | IC50 (μM) | Comparison to Cisplatin |
---|---|---|
MDA-MB-231 | 10 | More potent |
HT-29 | 15 | Less potent |
SUIT-2 | 12 | Comparable |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for this compound. It was found to inhibit the activity of topoisomerase II, leading to DNA damage and subsequent apoptosis in treated cells. This mechanism was confirmed through flow cytometry analysis and Western blot assays that showed increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks .
Properties
IUPAC Name |
[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-29-21-9-5-4-8-20(21)26-22-17-14-16(24)10-11-19(17)25-15-18(22)23(28)27-12-6-3-7-13-27/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUNHSMWHIARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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